1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O/c1-21(2,3)16-6-4-15(5-7-16)20(26)25-12-10-24(11-13-25)17-8-9-18(22)19(23)14-17/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZMSHVTBHCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 4-tert-butylbenzoyl group: This step involves the acylation of the piperazine ring using 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the 3,4-dichlorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzene under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Derivatives with Dichlorophenyl Substituents
BS230
- Structure : Contains a 1-(3,4-dichlorophenyl)piperazine moiety without the 4-tert-butylbenzoyl group.
- Activity: Demonstrates potent cytotoxicity against breast cancer cells (MCF-7) while sparing healthy cells. Binds to the minor groove of DNA and inhibits topoisomerase IIα, as confirmed by molecular docking .
- Key Difference : The absence of the bulky tert-butylbenzoyl group in BS230 may enhance DNA interaction but reduce receptor selectivity compared to the target compound.
BD1063 Dihydrochloride
- Structure : Features a 3,4-dichlorophenethyl group attached to piperazine.
- Activity : Acts as a sigma receptor antagonist , reversing inhibitory effects on dopamine release in rat striatal slices .
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)
- Structure : Substitutes the 3,4-dichlorophenyl group with a 2,3-dichlorophenyl moiety.
- Activity : Targets dopamine D3 receptors , with altered selectivity due to the chlorine substitution pattern .
- Key Difference : The position of chlorine atoms (2,3 vs. 3,4) significantly impacts receptor affinity, highlighting the importance of substitution geometry.
Sigma Receptor Ligands
SA4503 (Cutamesine HCl)
- Structure : Contains a 3,4-dimethoxyphenethyl and 3-phenylpropyl group on piperazine.
- Activity : A sigma-1 receptor agonist with antidepressant properties, currently in clinical trials .
N-[(E)-(3,4-Dichlorophenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine
Sulfonyl and Sulfonamide Derivatives
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine
- Structure : Replaces the benzoyl group with a 4-fluorophenylsulfonyl moiety.
- Activity: Not explicitly stated, but sulfonyl groups typically improve metabolic stability and solubility .
Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)
Biological Activity
1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by the presence of a piperazine ring with a 4-tert-butylbenzoyl group and a 3,4-dichlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Chemical Formula : C21H24Cl2N2O
- Molecular Weight : 391.33 g/mol
- CAS Number : 866150-79-0
Synthesis
The synthesis of this compound typically involves:
- Formation of the piperazine ring through cyclization of appropriate diamines.
- Acylation of the piperazine with 4-tert-butylbenzoyl chloride.
- Nucleophilic aromatic substitution to introduce the 3,4-dichlorophenyl group.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. A study demonstrated that derivatives of piperazine showed potent antiproliferative activity against multiple tumor types, including:
- Liver Cancer : HUH7, HEPG2
- Breast Cancer : MCF7
- Colon Cancer : HCT-116
- Endometrial Cancer : MFE-296
The mechanism of action involves the inhibition of microtubule synthesis and induction of apoptosis in cancer cells, distinguishing them from traditional chemotherapeutics like Taxol .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity to exert therapeutic effects. The precise pathways involved can vary based on the biological context.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Tert-butylbenzoyl)-4-phenylpiperazine | Lacks dichlorophenyl group | Moderate anticancer activity |
| 1-Benzoyl-4-(3,4-dichlorophenyl)piperazine | Lacks tert-butyl group | Limited anticancer properties |
| 4-(3,4-Dichlorophenyl)piperazine | Lacks benzoyl group | Minimal biological activity |
This compound stands out due to its unique combination of substituents that enhance its chemical stability and biological efficacy.
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxicity of various piperazine derivatives against cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cell growth inhibition across multiple cancer types. The study highlighted:
- IC50 Values : The concentration required to inhibit cell growth by 50% varied among different cell lines, showcasing the compound's potency.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that these piperazine derivatives could disrupt cell cycle progression and inhibit angiogenesis, critical processes for tumor growth and metastasis. This suggests a multifaceted approach to their anticancer effects .
Summary of Findings
The compound demonstrates promising potential as an anticancer agent due to its unique structure and biological activity. Ongoing research is necessary to fully elucidate its mechanisms and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine?
- Methodological Answer : Synthesis typically involves coupling 1-(3,4-dichlorophenyl)piperazine with a tert-butylbenzoyl derivative under nucleophilic acyl substitution conditions. Evidence from analogous piperazine derivatives (e.g., 1-(3,4-dichlorophenyl)piperazine in ) suggests yields can vary (37–67%) depending on reaction time, solvent (e.g., anhydrous ethanol), and purification via crystallization or column chromatography. Optimization may require adjusting stoichiometry, catalysts (e.g., sodium ethoxide), or temperature . For impurities, HPLC purification (as in ) is recommended for >99% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use 1H/13C-NMR to confirm substitution patterns (e.g., tert-butylbenzoyl and dichlorophenyl groups) and ESI-MS to verify molecular weight. For example, in , NMR peaks at δ 3.55 (s, 2H) and 7.54 (s, 1H) confirm benzyl and aromatic protons, while MS (m/z 399.1 [M+H]+) aligns with theoretical mass . X-ray crystallography may resolve conformational ambiguities in the piperazine ring .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow OSHA HCS guidelines ( ): Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound’s structural analogs (e.g., 1-(4-chlorophenyl)piperazine in ) may cause skin/eye irritation. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., sigma receptor modulation vs. dopamine D3 selectivity) be resolved?
- Methodological Answer : Contradictions may arise from assay-specific variables. For sigma receptor activity ( ), use radioligand binding assays (e.g., [³H]DTG displacement) to confirm affinity. For D3 receptor selectivity ( ), employ functional cAMP assays in transfected cell lines. Cross-validate using knockout models or antagonist co-administration (e.g., haloperidol in ) to isolate mechanisms .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation, as seen in analogs like 1-[(4-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine (). Alternatively, replace the tert-butyl group with a metabolically stable bioisostere (e.g., cyclopropyl) while retaining lipophilicity .
Q. How do structural modifications impact potency and selectivity?
- 3,4-Dichlorophenyl : Enhances sigma-1 receptor binding (IC50 < 100 nM in ).
- Tert-butylbenzoyl : Increases lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility.
- Piperazine ring substitution : Methyl or acetyl groups () alter conformational flexibility and receptor engagement .
Q. How to address discrepancies between in vitro activity and in vivo efficacy?
- Methodological Answer : Conduct ADME profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and hepatic microsomal stability. For low bioavailability, consider prodrug strategies (e.g., esterification of the benzoyl group) or nanoparticle encapsulation. In , structural analogs like terconazole improved pharmacokinetics via triazole substitution .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
